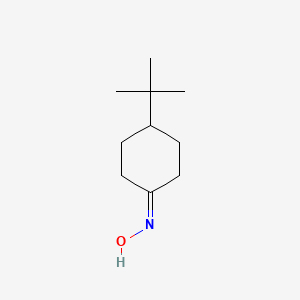

4-(Tert-butyl)cyclohexanone oxime

Description

The exact mass of the compound 4-(Tert-butyl)cyclohexanone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Tert-butyl)cyclohexanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butyl)cyclohexanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-tert-butylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOIFAFSEIOPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279133 | |

| Record name | 4-(tert-butyl)cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4701-98-8 | |

| Record name | 4701-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(tert-butyl)cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 4-(tert-butyl)cyclohexanone oxime?

An In-depth Technical Guide to 4-(tert-butyl)cyclohexanone Oxime

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(tert-butyl)cyclohexanone oxime, a pivotal molecule for both mechanistic studies and synthetic applications. Its rigid conformational structure, imparted by the bulky tert-butyl group, makes it an exemplary model for stereochemical analysis. We will delve into its synthesis, structural properties, spectroscopic signature, and key reactivity, with a particular focus on its behavior in the Beckmann rearrangement.

Core Physicochemical and Structural Properties

4-(tert-butyl)cyclohexanone oxime is a white crystalline solid at room temperature. The presence of the sterically demanding tert-butyl group effectively "locks" the cyclohexane ring into a chair conformation where this group occupies an equatorial position to minimize 1,3-diaxial interactions.[1] This conformational rigidity removes the complexities of ring flipping, making it an ideal substrate for studying reaction stereochemistry.

The oxime functional group itself introduces another layer of stereoisomerism, as it can exist in either (E) or (Z) configurations. The relative stability and reactivity of these isomers are critical considerations in its application, particularly in stereospecific reactions like the Beckmann rearrangement.

Table 1: Physicochemical Properties of 4-(tert-butyl)cyclohexanone Oxime

| Property | Value | Source(s) |

| CAS Number | 4701-98-8 | [2][3] |

| Molecular Formula | C₁₀H₁₉NO | [2][3] |

| Molecular Weight | 169.26 g/mol | [2] |

| IUPAC Name | N-(4-tert-butylcyclohexylidene)hydroxylamine | [2] |

| Melting Point | 137-139 °C | [4] |

| Boiling Point | 257.2 °C at 760 mmHg (Predicted) | [4] |

| Appearance | Colorless to off-white solid | [4][5] |

Synthesis of 4-(tert-butyl)cyclohexanone Oxime

The most common and reliable laboratory synthesis involves the condensation reaction between 4-(tert-butyl)cyclohexanone and hydroxylamine. The reaction is typically straightforward, proceeding in high yield.

Expert Insight: Causality Behind Experimental Choices

The choice of a proton scavenger (e.g., sodium acetate or an organic base like pyridine) is critical when using hydroxylamine hydrochloride (NH₂OH·HCl). The reaction releases one equivalent of HCl, which can protonate the hydroxylamine, rendering it non-nucleophilic. The base neutralizes this acid, driving the equilibrium towards the oxime product. Ethanol or aqueous ethanol is a common solvent choice due to the excellent solubility of both the reactants and the base.

Experimental Protocol: Oximation of 4-(tert-butyl)cyclohexanone

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 4-(tert-butyl)cyclohexanone (commercially available[6]) in 100 mL of 95% ethanol.

-

Addition of Reagents: To this solution, add 1.2 equivalents of hydroxylamine hydrochloride followed by 1.5 equivalents of sodium acetate trihydrate.

-

Reaction: Heat the mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot. The reaction is typically complete within 1-2 hours.

-

Workup: Allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 200 mL of cold deionized water with stirring. The oxime product will precipitate as a white solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash the filter cake with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield pure 4-(tert-butyl)cyclohexanone oxime.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of 4-(tert-butyl)cyclohexanone oxime.

Spectroscopic and Structural Elucidation

Confirming the identity and purity of the synthesized oxime is achieved through standard spectroscopic techniques. The locked conformation significantly simplifies the NMR spectra compared to conformationally mobile cyclohexanes.

Table 2: Key Spectroscopic Signatures for 4-(tert-butyl)cyclohexanone Oxime

| Technique | Feature | Expected Observation | Rationale |

| FT-IR | O-H stretch | Broad, ~3100-3400 cm⁻¹ | Hydrogen-bonded hydroxyl group of the oxime. |

| C=N stretch | Medium, ~1650-1680 cm⁻¹ | Characteristic imine bond of the oxime.[7] | |

| C-H stretch | ~2850-2970 cm⁻¹ | Aliphatic C-H bonds of the cyclohexane and tert-butyl groups. | |

| ¹H NMR | -OH proton | Broad singlet, variable shift | Exchangeable hydroxyl proton. |

| tert-butyl protons | Sharp singlet, ~0.9 ppm | Nine equivalent protons of the sterically isolated tert-butyl group. | |

| Cyclohexane protons | Multiplets, ~1.2-3.0 ppm | Axial and equatorial protons on the ring, with distinct chemical shifts. The protons alpha to the oxime are typically the most downfield.[1] | |

| ¹³C NMR | C=NOH carbon | ~155-160 ppm | Deshielded carbon of the oxime functional group.[7] |

| Quaternary tert-butyl C | ~32 ppm | Carbon atom of the tert-butyl group attached to the ring. | |

| CH₃ carbons | ~27 ppm | Three equivalent methyl carbons of the tert-butyl group. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 169 | Corresponds to the molecular weight of the compound.[2] |

Reactivity and Synthetic Utility: The Beckmann Rearrangement

The most significant reaction of 4-(tert-butyl)cyclohexanone oxime is the Beckmann rearrangement, a classic transformation of an oxime into an amide (or a lactam from a cyclic oxime).[8] This reaction is of immense industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[8][9]

Mechanism and Stereospecificity

The rearrangement is catalyzed by acid (e.g., H₂SO₄, PPA) or other reagents that can convert the hydroxyl group into a good leaving group.[8][9] The reaction is highly stereospecific: the group that is anti-periplanar to the leaving group on the nitrogen atom is the one that migrates.

For 4-(tert-butyl)cyclohexanone oxime, this stereospecificity dictates which C-C bond of the cyclohexane ring breaks and migrates to the nitrogen atom, leading to the formation of a substituted caprolactam. The reaction provides a textbook example of migratory aptitude and stereoelectronic control in a rearrangement.

Visualization: Beckmann Rearrangement Mechanism

Caption: Key mechanistic steps of the acid-catalyzed Beckmann rearrangement.

Other Potential Applications

While dominated by the Beckmann rearrangement, derivatives of 4-(tert-butyl)cyclohexanone have been explored for their biological activity. For instance, certain lactones and acetates derived from the parent ketone have shown antibacterial and insect antifeedant properties.[10] This suggests that the oxime and its subsequent derivatives could serve as scaffolds for developing new bioactive compounds.

Safety and Handling

No specific, comprehensive safety data sheet is widely available for 4-(tert-butyl)cyclohexanone oxime itself. Therefore, it should be handled with the precautions appropriate for a novel chemical compound. Prudent laboratory practice dictates treating it with the same level of care as its precursor, 4-(tert-butyl)cyclohexanone.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][11]

-

Hazards of Precursor: The parent ketone is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[5][12] Similar hazards should be assumed for the oxime derivative.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

Conclusion

4-(tert-butyl)cyclohexanone oxime is more than a simple derivative; it is a powerful tool for chemical education and research. Its conformationally locked structure provides an unambiguous platform for studying stereospecific reactions, most notably the Beckmann rearrangement. The straightforward synthesis and clear spectroscopic properties make it an accessible yet insightful compound for researchers in organic synthesis, mechanistic chemistry, and materials science, particularly for those investigating the synthesis of substituted lactams and polyamides.

References

-

Title: 4-(Tert-butyl)cyclohexanone oxime | C10H19NO | CID 223594 Source: PubChem URL: [Link]

- Source: Google Patents (US7449600B2)

-

Title: cis-4-tert-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives Source: ResearchGate URL: [Link]

-

Title: 4-(tert-butyl)cyclohexanone oxime (4701-98-8) Source: Chemchart URL: [Link]

-

Title: OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE Source: CDN URL: [Link]

-

Title: Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate Source: The Royal Society of Chemistry URL: [Link]

-

Title: Beckmann Rearrangement of Oximes under Very Mild Conditions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Beckmann rearrangement Source: Wikipedia URL: [Link]

-

Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]

-

Title: Beckmann Rearrangement of Oximes under Very Mild Conditions Source: Audrey Yun Li (Compilation) URL: [Link]

-

Title: Beckmann rearrangement process catalyzed by TFA and cyclohexanone oxime... Source: ResearchGate URL: [Link]

-

Title: Cyclohexanone, 4-(1,1-dimethylethyl)- Source: NIST WebBook URL: [Link]

- Source: Google Patents (US7091381B2)

-

Title: 4-tert-Butylcyclohexanone | C10H18O | MD Topology | NMR | X-Ray Source: ATB - Automated Topology Builder URL: [Link]

-

Title: Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime Source: PubMed URL: [Link]

Sources

- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 2. 4-(Tert-butyl)cyclohexanone oxime | C10H19NO | CID 223594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-tert-Butylcyclohexanone - Safety Data Sheet [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Structure and Stereochemistry of 4-(tert-butyl)cyclohexanone Oxime

This guide provides a comprehensive analysis of the molecular structure and stereochemical nuances of 4-(tert-butyl)cyclohexanone oxime. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties for applications in organic synthesis and medicinal chemistry.

Introduction: The Significance of Constrained Cyclohexane Systems

4-(tert-butyl)cyclohexanone oxime is a derivative of cyclohexanone, a fundamental scaffold in organic chemistry. The introduction of a bulky tert-butyl group at the C4 position has profound implications for the molecule's conformational behavior. This substituent effectively "locks" the cyclohexane ring into a specific chair conformation, thereby providing a rigid framework to study the stereochemistry of the oxime functional group.[1][2] Understanding the interplay between the conformationally restricted ring and the geometry of the C=N double bond is crucial for predicting reactivity and designing stereoselective syntheses.

Molecular Structure and Conformational Analysis

The Chair Conformation and the Anancomeric Effect of the tert-Butyl Group

The cyclohexane ring in 4-(tert-butyl)cyclohexanone preferentially adopts a chair conformation to minimize angle and torsional strain. The large tert-butyl group, due to severe 1,3-diaxial interactions, overwhelmingly favors the equatorial position.[1] This energetic preference is so significant that the ring is essentially locked in the conformation where the tert-butyl group is equatorial, a phenomenon known as the anancomeric effect. This conformational rigidity simplifies stereochemical analysis by removing the complexities of ring flipping.

The Oxime Functional Group: E/Z Isomerism

The oxime functional group (C=N-OH) introduces an element of planar chirality. Due to the restricted rotation around the carbon-nitrogen double bond, two geometric isomers, designated as (E) and (Z), can exist.[3][4] The assignment of these isomers is based on the Cahn-Ingold-Prelog priority rules, considering the substituents on the C=N double bond.[4]

-

(E)-isomer: The hydroxyl group (-OH) is on the opposite side of the higher-priority substituent on the carbonyl carbon.

-

(Z)-isomer: The hydroxyl group (-OH) is on the same side as the higher-priority substituent on the carbonyl carbon.

In the case of 4-(tert-butyl)cyclohexanone oxime, the two substituents on the former carbonyl carbon are the two methylene groups of the cyclohexane ring. The priority is determined by the atoms further down the chain.

Synthesis and Isomer Separation

The synthesis of 4-(tert-butyl)cyclohexanone oxime is typically achieved through the condensation reaction of 4-(tert-butyl)cyclohexanone with hydroxylamine.[5][6] The reaction is often carried out using hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine.[7]

General Synthetic Protocol

A detailed, step-by-step methodology for a typical synthesis is provided below:

Materials:

-

4-(tert-butyl)cyclohexanone

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium acetate or other suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-(tert-butyl)cyclohexanone in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is typically isolated by precipitation upon addition of water, followed by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The reaction generally yields a mixture of (E) and (Z) isomers.[7] The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and pH.[7][8]

Isomer Separation and Characterization

The separation of the (E) and (Z) isomers can be challenging but is often achievable through fractional crystallization or column chromatography. The distinct physical properties of the isomers, such as melting point and solubility, facilitate their separation.

Stereochemical Assignment and Spectroscopic Analysis

Definitive assignment of the (E) and (Z) configuration is accomplished through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of oximes. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the orientation of the hydroxyl group.

-

¹H NMR: The chemical shifts of the α-protons (the CH2 groups adjacent to the C=N) are particularly informative. In one isomer, the hydroxyl group will be syn-periplanar to one of the α-protons, leading to a downfield shift due to deshielding effects. Conversely, the α-protons on the opposite side will be in a different chemical environment.

-

¹³C NMR: The chemical shifts of the carbons in the cyclohexane ring, especially the carbon of the C=N bond and the adjacent carbons, will also differ between the (E) and (Z) isomers.

Table 1: Representative NMR Data for 4-(tert-butyl)cyclohexanone

| Nucleus | Chemical Shift (ppm) |

| ¹³C (C=O) | ~211.6 |

| ¹³C (C-C(CH₃)₃) | ~46.6 |

| ¹³C (CH₂) | ~41.0, ~27.4 |

| ¹³C (C(CH₃)₃) | ~32.2 |

| ¹³C (CH₃) | ~27.4 |

| ¹H (CH₂) | ~2.28, ~2.23, ~2.01 |

| ¹H (CH) | ~1.39 |

| ¹H (C(CH₃)₃) | ~0.84 |

Note: The exact chemical shifts for the oxime isomers will vary but can be predicted and compared to experimental data.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups.

Table 2: Key IR Absorptions for 4-(tert-butyl)cyclohexanone and its Oxime

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3100-3600 (broad) |

| C-H (sp³ and sp²) | Stretching | 2850-3000 |

| C=N (oxime) | Stretching | 1620-1680 |

| C=O (ketone) | Stretching | ~1715 |

| N-O (oxime) | Stretching | 930-960 |

The disappearance of the strong C=O stretch of the starting ketone and the appearance of the O-H and C=N stretches are indicative of a successful oximation reaction.[11][12]

The Curtin-Hammett Principle in Oximation

The formation of a mixture of (E) and (Z) oxime isomers from the conformationally locked 4-(tert-butyl)cyclohexanone can be understood in the context of the Curtin-Hammett principle.[13][14] This principle applies when two rapidly interconverting conformers of a reactant lead to different products.

In this case, the nucleophilic attack of hydroxylamine on the carbonyl group can occur from two different faces (axial and equatorial), leading to two diastereomeric tetrahedral intermediates. These intermediates are in rapid equilibrium. The subsequent irreversible elimination of water to form the oxime C=N double bond proceeds through different transition states for the formation of the (E) and (Z) isomers.

According to the Curtin-Hammett principle, the ratio of the (E) and (Z) products is not determined by the relative populations of the tetrahedral intermediates but by the difference in the free energies of the respective transition states leading to their formation.[13][14]

Visualizing the Reaction Pathway

The following diagram illustrates the relationship between the starting material, intermediates, transition states, and products in the oximation of 4-(tert-butyl)cyclohexanone.

Caption: Curtin-Hammett principle applied to oximation.

Applications in Drug Development and Organic Synthesis

The rigid framework and well-defined stereochemistry of 4-(tert-butyl)cyclohexanone oxime and its derivatives make them valuable building blocks in organic synthesis. The oxime functionality can be further transformed into other important functional groups, such as amines via reduction or nitriles via dehydration. In medicinal chemistry, the introduction of a conformationally constrained scaffold can lead to compounds with enhanced potency and selectivity for biological targets by reducing the entropic penalty upon binding.

Conclusion

4-(tert-butyl)cyclohexanone oxime serves as an excellent model system for studying fundamental concepts in stereochemistry, including conformational analysis and geometric isomerism. The anancomeric effect of the tert-butyl group provides a conformationally rigid cyclohexane ring, allowing for a focused investigation of the stereochemical outcome of reactions at the C1 position. A thorough understanding of its synthesis, isomer separation, and spectroscopic characterization is essential for its effective utilization in research and development.

References

-

PubChem. 4-(Tert-butyl)cyclohexanone oxime. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. [Link]

-

Springer Nature. The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. [Link]

-

AdiChemistry. GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES. [Link]

-

Selective Synthesis of E and Z Isomers of Oximes. [Link]

-

Wikipedia. Curtin–Hammett principle. [Link]

-

TSI Journals. Facile Synthesis of E and Z Isomers by the Propyloxime Form. [Link]

-

C-13 NMR Spectrum. [Link]

-

1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. [Link]

-

OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. [Link]

-

Chemchart. 4-(tert-butyl)cyclohexanone oxime (4701-98-8). [Link]

-

Dalal Institute. Curtin-Hammett Principle. [Link]

-

ResearchGate. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. [Link]

-

SpectraBase. 4-tert-Butyl-cyclohexanone O-methyl-oxime. [Link]

-

PubChem. 4-tert-Butylcyclohexanone. National Center for Biotechnology Information. [Link]

-

Uttarakhand Open University. STEREOCHEMISTRY. [Link]

-

Quora. How to synthesize 4-tert-butylcyclohexanone. [Link]

-

Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL. [Link]

-

SpectraBase. 4-Tert-butylcyclohexanone - Optional[17O NMR] - Chemical Shifts. [Link]

-

Conformational Analysis. [Link]

-

ACS Publications. Conformational Analysis. V. The Reaction of cis- and trans-4-t-Butylcyclohexanol and trans-4-Methylcyclohexanol with Phosphorus Pentabromide. Syntheses of Alkylcyclohexyl Bromides. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Cyclohexanone oxime. [Link]

-

Chegg. Analyze the IR spectrum of 4-tert-butylcyclohexanone that you synthesized. [Link]

-

NIST WebBook. Cyclohexanone, oxime. [Link]

-

Chegg. 4-tert-butylcyclohexanone Spectroscopy (IR, then 1H, then 13C). [Link]

-

Studylib. Cyclohexanone Oxime Synthesis Lab Notes. [Link]

-

National Toxicology Program. TOX-50: Cyclohexanone Oxime. [Link]

-

YouTube. Stereoselective Reduction of 4-tert-butylcyclohexanone. [Link]

-

Reddit. How many chirality centres does 4-tert-butyl-1-methyl-1-cyclohexanol have?. [Link]

Sources

- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]

- 6. studylib.net [studylib.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. C-13 NMR Spectrum [acadiau.ca]

- 10. H-1 NMR Spectrum [acadiau.ca]

- 11. chegg.com [chegg.com]

- 12. Solved 4-tert-butylcyclohexanone Spectroscopy (IR, then 14, | Chegg.com [chegg.com]

- 13. Curtin–Hammett principle - Wikipedia [en.wikipedia.org]

- 14. dalalinstitute.com [dalalinstitute.com]

An In-depth Technical Guide to the Synthesis and Significance of 4-(tert-butyl)cyclohexanone Oxime

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(tert-butyl)cyclohexanone oxime from its corresponding ketone precursor. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic underpinnings of oxime formation, offers a detailed experimental protocol, and discusses the strategic importance of this molecule in contemporary chemical and pharmaceutical sciences. The guide emphasizes the role of the oxime as a bioisosteric replacement for the carbonyl group and the influence of the conformationally-locking tert-butyl group on molecular design and reactivity.

Introduction: The Strategic Value of the 4-(tert-butyl)cyclohexyl Moiety and the Oxime Functional Group

In the landscape of medicinal chemistry and materials science, the 4-(tert-butyl)cyclohexyl scaffold is a privileged motif. The sterically demanding tert-butyl group effectively locks the cyclohexane ring in a rigid chair conformation, minimizing conformational ambiguity and allowing for precise control over the spatial orientation of substituents. This structural feature is of paramount importance in the design of molecules with specific binding properties to biological targets.

The conversion of a ketone to an oxime is a fundamental transformation in organic synthesis. The oxime functional group is not merely a derivative for characterization; it is a versatile intermediate and a key pharmacophoric element in its own right. Oximes are recognized as effective bioisosteres of the carbonyl group, capable of modulating a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[1] The introduction of an oxime can lead to enhanced biological activity, and numerous oxime-containing compounds have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

This guide focuses on the synthesis of 4-(tert-butyl)cyclohexanone oxime, a molecule that combines the conformational rigidity of the 4-(tert-butyl)cyclohexyl scaffold with the versatile chemical and biological properties of the oxime group. Understanding the synthesis and properties of this compound provides a valuable tool for researchers engaged in the design and development of novel chemical entities.

The Chemistry of Oximation: Mechanism and Rationale

The formation of an oxime from a ketone and hydroxylamine is a classic condensation reaction that proceeds in two main stages: nucleophilic addition followed by dehydration.

Reaction Mechanism

The reaction is typically carried out using hydroxylamine hydrochloride (H₂NOH·HCl) in the presence of a base. The base, commonly sodium acetate or a tertiary amine, serves to neutralize the hydrochloride, liberating the free hydroxylamine, which is a more potent nucleophile.

The mechanism can be summarized as follows:

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-(tert-butyl)cyclohexanone. This leads to the formation of a tetrahedral intermediate, a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group. This step is often facilitated by the solvent or other species in the reaction mixture.

-

Dehydration: The hydroxyl group on the carbinolamine is protonated, converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the C=N double bond of the oxime.

Experimental Protocol: Synthesis of 4-(tert-butyl)cyclohexanone Oxime

This protocol is adapted from established procedures for the synthesis of cyclohexanone oxime and is optimized for the preparation of 4-(tert-butyl)cyclohexanone oxime.[3][4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(tert-butyl)cyclohexanone | 154.25 | 10.0 g | 0.065 |

| Hydroxylamine Hydrochloride | 69.49 | 6.8 g | 0.098 |

| Sodium Acetate (anhydrous) | 82.03 | 8.0 g | 0.098 |

| Ethanol (95%) | - | 50 mL | - |

| Deionized Water | - | 50 mL | - |

| Petroleum Ether | - | As needed for recrystallization | - |

Step-by-Step Procedure

-

Preparation of the Hydroxylamine Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6.8 g of hydroxylamine hydrochloride and 8.0 g of anhydrous sodium acetate in 50 mL of deionized water. Gently warm the mixture to approximately 40°C to facilitate dissolution.

-

Dissolution of the Ketone: In a separate beaker, dissolve 10.0 g of 4-(tert-butyl)cyclohexanone in 50 mL of 95% ethanol.

-

Reaction Initiation: Add the ethanolic solution of 4-(tert-butyl)cyclohexanone to the aqueous hydroxylamine solution in the round-bottom flask.

-

Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 70-80°C) with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to induce crystallization of the oxime. The product should precipitate as a white solid.

-

Isolation of the Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.

Purification by Recrystallization

-

Solvent Selection: Petroleum ether is a suitable solvent for the recrystallization of 4-(tert-butyl)cyclohexanone oxime.

-

Procedure: Dissolve the crude, dried oxime in a minimal amount of hot petroleum ether. If any insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry thoroughly.

Characterization of 4-(tert-butyl)cyclohexanone Oxime

Proper characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected analytical data for 4-(tert-butyl)cyclohexanone oxime.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.27 g/mol [5] |

| Appearance | White crystalline solid |

| Melting Point | 137-139 °C[6] |

Spectroscopic Data (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A sharp singlet at approximately 0.8-1.0 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A series of multiplets between 1.0 and 3.0 ppm corresponding to the protons of the cyclohexane ring.

-

A broad singlet at higher chemical shift (typically >8.0 ppm) corresponding to the hydroxyl proton of the oxime group (-NOH).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal around 160-165 ppm for the C=N carbon of the oxime.

-

Signals for the carbons of the cyclohexane ring, with the carbon bearing the tert-butyl group appearing at a distinct chemical shift.

-

Signals for the quaternary carbon and the methyl carbons of the tert-butyl group. For comparison, the carbonyl carbon of the starting ketone, 4-(tert-butyl)cyclohexanone, appears at approximately 211.6 ppm.[2][7] The disappearance of this peak is a key indicator of a successful reaction.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching vibration of the oxime.

-

A medium to weak absorption band around 1640-1690 cm⁻¹ due to the C=N stretching vibration.

-

The disappearance of the strong C=O stretching band of the ketone precursor (typically around 1715 cm⁻¹) is a critical confirmation of the reaction's completion.[8]

-

Applications in Drug Discovery and Development

The synthesis of 4-(tert-butyl)cyclohexanone oxime is of significant interest to drug development professionals for several key reasons:

Bioisosteric Replacement of the Carbonyl Group

The oxime group serves as a valuable bioisostere for a ketone or aldehyde. This substitution can lead to:

-

Altered Hydrogen Bonding: The oxime introduces both a hydrogen bond donor (-OH) and an acceptor (=N-), whereas a carbonyl is only a hydrogen bond acceptor. This can lead to different binding interactions with biological targets.

-

Modified Lipophilicity and Solubility: The introduction of the polar oxime group can alter the molecule's overall polarity, impacting its solubility and ability to cross biological membranes.

-

Enhanced Metabolic Stability: Carbonyl groups are often susceptible to metabolic reduction. Replacing a ketone with a more stable oxime can improve the pharmacokinetic profile of a drug candidate.

A Scaffold for Further Derivatization

4-(tert-butyl)cyclohexanone oxime is a versatile intermediate for the synthesis of a variety of other functional groups and heterocyclic systems. For instance, oximes can be reduced to primary amines or undergo the Beckmann rearrangement to form lactams, which are important structural motifs in many pharmaceuticals.

Potential Pharmacological Activity

Derivatives of 4-(tert-butyl)cyclohexanone have been investigated for a range of biological activities. For example, some derivatives have shown potential as antibacterial agents. The introduction of the oxime functionality could further expand the potential therapeutic applications of this scaffold.

Conclusion

The synthesis of 4-(tert-butyl)cyclohexanone oxime from its ketone precursor is a straightforward yet powerful transformation that provides access to a molecule with significant potential in medicinal chemistry and materials science. The rigid conformational properties imparted by the tert-butyl group, combined with the versatile chemical and biological attributes of the oxime, make this compound an attractive building block for the design of novel, structurally well-defined molecules. This guide provides the necessary theoretical and practical framework for the successful synthesis, characterization, and strategic application of 4-(tert-butyl)cyclohexanone oxime.

References

-

Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

C-13 NMR Spectrum. (n.d.). Retrieved January 18, 2026, from [Link]

-

Unsubstituted Oximes as Potential Therapeutic Agents. (2021, September 1). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Preparation of cyclohexanone oxime (cyclohexanone, oxime; antioxidant D; n-cyclohexylidenehydroxylamine). (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

-

Cyclohexanone Oxime: Organic Synthesis. (2020, October 8). YouTube. Retrieved January 18, 2026, from [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (1996, November 27). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Bioisosteric replacement of the sulphur or carbonyl group (X) of.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group. Retrieved January 18, 2026, from [Link]

-

4-(Tert-butyl)cyclohexanone oxime. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Bioisosteres of Common Functional Groups. (n.d.). Retrieved January 18, 2026, from [Link]

-

5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

The Medicinal Properties for FDA-Approved Oximes. (2022, January 21). Encyclopedia.pub. Retrieved January 18, 2026, from [Link]

-

Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

ε-BENZOYLAMINOCAPROIC ACID. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Cyclohexanone Oxime Synthesis Notes: Application | PDF | Chemical Reactions. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Carbonyl Bioisosteres. (n.d.). Cambridge MedChem Consulting. Retrieved January 18, 2026, from [Link]

-

Question: Analyze the IR spectrum of 4-tert-butylcyclohexanone that you synthesized. Which IR functional group stretch confirms the presence of ketone in your product? Report the wavenumber for it here. (2021, November 3). Chegg. Retrieved January 18, 2026, from [Link]

-

trans-4-t-BUTYLCYCLOHEXANOL. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Cyclohexanone, oxime. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

Sources

- 1. H-1 NMR Spectrum [acadiau.ca]

- 2. acadiau.ca [acadiau.ca]

- 3. prepchem.com [prepchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-(Tert-butyl)cyclohexanone oxime | C10H19NO | CID 223594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. 4-tert-Butylcyclohexanone(98-53-3) 13C NMR spectrum [chemicalbook.com]

- 8. Solved Analyze the IR spectrum of | Chegg.com [chegg.com]

Physical and chemical properties of 4-(tert-butyl)cyclohexanone oxime.

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(tert-butyl)cyclohexanone oxime

Introduction

4-(tert-butyl)cyclohexanone oxime is a fascinating and structurally significant molecule within organic chemistry. As a derivative of 4-(tert-butyl)cyclohexanone, it incorporates a bulky tert-butyl group that effectively "locks" the conformation of the cyclohexane ring, providing a rigid framework for studying stereochemical and electronic effects. The introduction of the oxime functional group (C=N-OH) imparts a rich reactivity, making it a valuable intermediate in synthesis and a model compound for mechanistic studies.

This technical guide provides a comprehensive overview of the synthesis, structure, stereochemistry, and chemical reactivity of 4-(tert-butyl)cyclohexanone oxime. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this compound. We will explore not only its fundamental properties but also the causality behind its behavior and the experimental protocols used for its synthesis and transformation.

Molecular Structure and Physicochemical Properties

The foundational characteristics of any chemical compound are its structure and physical properties. These data are critical for handling, characterization, and experimental design.

Nomenclature and Identifiers

-

IUPAC Name : N-(4-tert-butylcyclohexylidene)hydroxylamine[1]

-

Synonyms : 4-t-butylcyclohexanone oxime, 4-(1,1-dimethylethyl)cyclohexanone oxime[1]

Physical Properties

The physical properties of 4-(tert-butyl)cyclohexanone oxime are summarized in the table below. These values are essential for purification techniques such as recrystallization and distillation, as well as for predicting its behavior in various solvents.

| Property | Value | Source |

| Melting Point | 137-139 °C | [5] |

| Boiling Point | 257.2 °C at 760 mmHg | [5] |

| Density | 0.99 g/cm³ | [5] |

| Appearance | Colorless to white crystalline solid | [6] |

| Flash Point | 147.4 °C | [5] |

Synthesis of 4-(tert-butyl)cyclohexanone oxime

The most direct and common synthesis of 4-(tert-butyl)cyclohexanone oxime involves the condensation reaction between the parent ketone, 4-(tert-butyl)cyclohexanone, and hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

The choice of hydroxylamine salt (e.g., hydrochloride) and base (e.g., sodium acetate, pyridine) is crucial. The base serves to liberate free hydroxylamine (NH₂OH) from its salt, which is the active nucleophile. The reaction is typically performed in a protic solvent like ethanol to facilitate the proton transfers involved in the mechanism.

Caption: General workflow for the synthesis of 4-(tert-butyl)cyclohexanone oxime.

Detailed Experimental Protocol: Oximation

This protocol provides a reliable method for the laboratory-scale synthesis of 4-(tert-butyl)cyclohexanone oxime.

Materials:

-

4-(tert-butyl)cyclohexanone (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate trihydrate (2.0 eq)

-

Ethanol (95%)

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-(tert-butyl)cyclohexanone in 95% ethanol.

-

Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate trihydrate in a minimal amount of hot water. Add this aqueous solution to the ethanolic solution of the ketone.

-

Reaction: Attach the reflux condenser and heat the mixture to reflux with gentle stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot. Typically, the reaction is complete within 1-2 hours.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add cold water to the reaction mixture until the product precipitates as a white solid. The bulky, nonpolar nature of the molecule reduces its solubility in the aqueous ethanol mixture.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water. The crude oxime can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol or hexane, to yield a white crystalline solid.

-

Characterization: Confirm the identity and purity of the product using melting point analysis, IR, and NMR spectroscopy.

Stereochemistry and Conformational Analysis

A defining feature of 4-(tert-butyl)cyclohexanone oxime is its fixed ring conformation. The large steric bulk of the tert-butyl group overwhelmingly favors an equatorial position, which prevents the typical chair-flipping of the cyclohexane ring.[7] This conformational lock has significant implications for the stereochemistry of the oxime.

Oximes can exist as geometric isomers, designated as syn/anti or (E)/(Z).[8] For 4-(tert-butyl)cyclohexanone oxime, these isomers correspond to the orientation of the hydroxyl (-OH) group relative to the substituents on the cyclohexane ring. The (E)-isomer has the -OH group anti to the C2 position, while the (Z)-isomer has it syn to the C2 position. The relative stability and population of these isomers are governed by steric interactions.

Caption: Mechanism of the Beckmann Rearrangement.

For 4-(tert-butyl)cyclohexanone oxime, the rearrangement results in the formation of a substituted caprolactam. The regiochemical outcome depends on which of the two geometric isomers, (E) or (Z), is the starting material, as this dictates which C-C bond is anti to the leaving group.

Experimental Protocol: Beckmann Rearrangement

This protocol describes a general procedure for the acid-catalyzed Beckmann rearrangement.

Materials:

-

4-(tert-butyl)cyclohexanone oxime (1.0 eq)

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid)

-

Ice bath

-

Beaker

-

Stir bar

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Acid Addition: Place the oxime in a beaker and cool it in an ice bath. With vigorous stirring, slowly and carefully add concentrated sulfuric acid. The reaction is often exothermic.

-

Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) until the rearrangement is complete (monitor by TLC).

-

Quenching: Carefully pour the acidic reaction mixture onto crushed ice in a large beaker. This will hydrolyze any remaining acid anhydride species and precipitate the product.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. The lactam product can then be isolated.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude lactam can be purified by chromatography or recrystallization.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure of 4-(tert-butyl)cyclohexanone oxime and distinguishing it from its parent ketone and rearrangement products.

| Technique | Parent Ketone (4-(tert-butyl)cyclohexanone) | Oxime Product (4-(tert-butyl)cyclohexanone oxime) |

| Infrared (IR) | Strong, sharp C=O stretch at ~1720 cm⁻¹.[9][10] C-H stretches ~2850-3000 cm⁻¹. | Absence of C=O stretch. Broad O-H stretch at ~3100-3400 cm⁻¹. C=N stretch at ~1650 cm⁻¹. |

| ¹H NMR | Protons alpha to the carbonyl appear around 2.2-2.4 ppm. Singlet for tert-butyl protons ~0.9 ppm. [11] | Protons alpha to the C=N group are diastereotopic and shifted downfield relative to the ketone, appearing as distinct multiplets for (E) and (Z) isomers. OH proton is broad and its chemical shift is concentration-dependent. |

| ¹³C NMR | Carbonyl carbon (C=O) signal at ~212 ppm. [10] | Iminyl carbon (C=N) signal shifted upfield to ~160 ppm. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 154. Prominent fragment at m/z 98 (loss of C₄H₈) and m/z 57 (tert-butyl cation). [12] | Molecular ion peak (M⁺) at m/z 169. Fragmentation may include loss of -OH (m/z 152) or the tert-butyl group (m/z 112). |

Applications and Related Compounds

While 4-(tert-butyl)cyclohexanone oxime is primarily a compound of academic and mechanistic interest, its derivatives have been explored for potential biological activity. For instance, certain lactones and esters derived from the parent ketone have shown antibacterial and insect antifeedant properties. [13]Furthermore, its role as an analogue for the industrially vital cyclohexanone oxime makes it an excellent model for studying and optimizing the Beckmann rearrangement, a cornerstone of polymer chemistry. [14][15]

Conclusion

4-(tert-butyl)cyclohexanone oxime is more than a simple derivative; it is a powerful tool for chemical education and research. Its conformationally locked structure provides a clear and unambiguous platform to study the stereochemical nuances of oximation and the strict stereoelectronic requirements of the Beckmann rearrangement. The straightforward synthesis and rich chemical reactivity ensure its continued relevance for professionals in synthetic chemistry, materials science, and drug development. This guide has provided the core technical knowledge, from synthesis to reaction mechanisms, necessary to effectively utilize this versatile compound in a research setting.

References

-

PubChem. (n.d.). 4-(Tert-butyl)cyclohexanone oxime. National Center for Biotechnology Information. Retrieved from [Link]

- Ube Industries. (2008). Process for producing cyclohexanone oxime. Google Patents.

-

Eliel, E. L., Doyle, T. W., Hutchins, R. O., & Gilbert, E. C. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses. Retrieved from [Link]

-

Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2016). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. Retrieved from [Link]

-

Chemchart. (n.d.). 4-(tert-butyl)cyclohexanone oxime (4701-98-8). Retrieved from [Link]

-

University of Toronto. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. Retrieved from [Link]

-

Fiaschi, R., & Taddei, M. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

-

Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. Retrieved from [Link]

-

ResearchGate. (2023). Beckmann rearrangement process catalyzed by TFA and cyclohexanone oxime hydrolysis with water as a side‐reaction. Retrieved from [Link]

-

Azmon, B. D. (2020). Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanone, 4-(1,1-dimethylethyl)-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ATB. (n.d.). 4-tert-Butylcyclohexanone. Retrieved from [Link]

-

Organic Chemistry Help!. (2020). 4-tert-Butylcyclohexanol - J values. YouTube. Retrieved from [Link]

-

National Toxicology Program. (1994). TOX-50: Cyclohexanone Oxime. Retrieved from [Link]

-

RIFM. (2023). tert-butylcyclohexanol, CAS Registry Number 98-52-2. Retrieved from [Link]

-

Chegg. (2021). Analyze the IR spectrum of 4-tert-butylcyclohexanone that you synthesized. Retrieved from [Link]

-

ABL Technology. (n.d.). 4-(tert-Butyl)cyclohexanone oxime. Retrieved from [Link]

-

Chegg. (2020). 4-tert-butylcyclohexanone Spectroscopy (IR, then 14, then 13C). Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanone, 4-(1,1-dimethylethyl)- Mass Spectrum. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Tert-butylcyclohexanone - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanone, oxime. NIST WebBook. Retrieved from [Link]

Sources

- 1. 4-(Tert-butyl)cyclohexanone oxime | C10H19NO | CID 223594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-(TERT-BUTYL)CYCLOHEXANONE OXIME | 4701-98-8 [chemicalbook.com]

- 4. 4-(tert-butyl)cyclohexanone oxime (4701-98-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Page loading... [guidechem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 8. uou.ac.in [uou.ac.in]

- 9. chegg.com [chegg.com]

- 10. chegg.com [chegg.com]

- 11. 4-tert-Butylcyclohexanone(98-53-3) 1H NMR spectrum [chemicalbook.com]

- 12. Cyclohexanone, 4-(1,1-dimethylethyl)- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 15. versalis.eni.com [versalis.eni.com]

CAS number and molecular formula for 4-(tert-butyl)cyclohexanone oxime.

An In-Depth Technical Guide to 4-(tert-butyl)cyclohexanone oxime for Researchers and Drug Development Professionals

Introduction

4-(tert-butyl)cyclohexanone oxime is a versatile organic compound that serves as a crucial intermediate in various synthetic pathways. Its rigid cyclohexyl framework, substituted with a sterically demanding tert-butyl group, provides a unique stereochemical and electronic environment that influences its reactivity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its synthesis, properties, and key applications, with a particular focus on the mechanistic underpinnings of its chemical transformations.

Physicochemical Properties

The physical and chemical properties of 4-(tert-butyl)cyclohexanone oxime are fundamental to its handling, storage, and application in synthesis. The presence of the polar oxime group and the nonpolar tert-butylcyclohexyl backbone results in moderate solubility in organic solvents.

| Property | Value | Source |

| CAS Number | 4701-98-8 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO | [1][2] |

| Molecular Weight | 169.27 g/mol | [1][2] |

| Melting Point | 137-139 °C | [3][4] |

| Boiling Point | 257.2 °C at 760 mmHg (Predicted) | [3][4] |

| Appearance | Colorless to white solid | [3] |

| IUPAC Name | N-(4-tert-butylcyclohexylidene)hydroxylamine | [1] |

Synthesis and Experimental Protocols

The primary route to 4-(tert-butyl)cyclohexanone oxime is through the oximation of its corresponding ketone, 4-(tert-butyl)cyclohexanone. This reaction is a classic condensation reaction between a ketone and hydroxylamine.

Synthesis of 4-(tert-butyl)cyclohexanone oxime

Principle: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 4-(tert-butyl)cyclohexanone. A subsequent series of proton transfers and the elimination of a water molecule yield the oxime. The reaction is typically carried out in the presence of a weak base to neutralize the acid released during the reaction.

Experimental Protocol:

-

Reagents and Setup:

-

4-(tert-butyl)cyclohexanone (1 equivalent)

-

Hydroxylamine hydrochloride (1.1 equivalents)

-

Sodium acetate or pyridine (1.1 equivalents)

-

Ethanol or a similar protic solvent

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve 4-(tert-butyl)cyclohexanone in ethanol in the round-bottom flask.

-

Add hydroxylamine hydrochloride and sodium acetate to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure 4-(tert-butyl)cyclohexanone oxime.

-

The Beckmann Rearrangement: A Key Transformation

A cornerstone of oxime chemistry is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide.[5] In the case of 4-(tert-butyl)cyclohexanone oxime, this rearrangement yields a substituted caprolactam, a class of compounds with significant interest in medicinal chemistry and materials science.

Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The group anti-periplanar to the leaving group then migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final amide product.[6][7]

Diagram of the Beckmann Rearrangement Mechanism

Caption: The acid-catalyzed Beckmann rearrangement of 4-(tert-butyl)cyclohexanone oxime to a substituted caprolactam.

Applications in Research and Drug Development

While 4-(tert-butyl)cyclohexanone oxime itself is primarily a synthetic intermediate, its derivatives and the broader class of oximes have documented biological relevance.

-

Scaffold for Bioactive Molecules: The lactam produced from the Beckmann rearrangement serves as a valuable scaffold. Lactams are prevalent in a wide range of pharmaceuticals, including antibiotics (e.g., penicillin and cephalosporins). The rigid, substituted cyclohexyl ring can be further functionalized to explore structure-activity relationships in drug discovery programs.

-

Derivatives with Biological Activity: Research on derivatives of the parent ketone, 4-tert-butylcyclohexanone, has shown that related compounds can exhibit antibacterial and insect-deterrent properties.[8] This suggests that the oxime and its subsequent derivatives could be explored for similar activities.

-

Broader Context of Oximes in Medicine: The oxime functional group is critical in certain classes of drugs. For instance, oxime-based compounds like pralidoxime are used as antidotes for organophosphate poisoning by reactivating the acetylcholinesterase enzyme.[9][10] While 4-(tert-butyl)cyclohexanone oxime is not used for this purpose, this highlights the pharmacological importance of the oxime moiety.

Safety and Handling

-

General Hazards: The precursor ketone is harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12] The related compound, cyclohexanone oxime, is also harmful if swallowed. It is prudent to assume similar hazards for 4-(tert-butyl)cyclohexanone oxime.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

4-(tert-butyl)cyclohexanone oxime is a compound of significant interest due to its role as a precursor in the Beckmann rearrangement to form substituted lactams. Its synthesis is straightforward, and its rigid structure provides a useful platform for further chemical modification. For researchers in drug development and organic synthesis, understanding the properties and reactivity of this molecule opens avenues for the creation of novel compounds with potential therapeutic applications. Adherence to strict safety protocols is essential when working with this and all laboratory chemicals.

References

-

Wikipedia. Beckmann rearrangement. Available from: [Link]

-

Kozioł, A., et al. (2018). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. Available from: [Link]

-

PubChem. 4-(Tert-butyl)cyclohexanone oxime. National Center for Biotechnology Information. Available from: [Link]

-

De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(18), 6272–6274. Available from: [Link]

-

Li, A. Y. Beckmann Rearrangement of Oximes under Very Mild Conditions. Available from: [Link]

-

Gannett, P. (2021). How can you synthesize 4-tert-butylcyclohexanone. Quora. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. Available from: [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

-

National Toxicology Program. (1994). TOX-50: Cyclohexanone Oxime. U.S. Department of Health and Human Services. Available from: [Link]

-

Chemchart. 4-(tert-butyl)cyclohexanone oxime (4701-98-8). Available from: [Link]

-

Musilek, K., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(15), 4937. Available from: [Link]

-

Taylor & Francis. Oximes – Knowledge and References. Available from: [Link]

Sources

- 1. 4-(Tert-butyl)cyclohexanone oxime | C10H19NO | CID 223594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. guidechem.com [guidechem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, Mass Spec) for 4-(tert-butyl)cyclohexanone oxime.

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(tert-butyl)cyclohexanone Oxime

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-(tert-butyl)cyclohexanone oxime (CAS RN: 4701-98-8, Molecular Formula: C₁₀H₁₉NO).[1][2][3] As a derivative of the conformationally rigid 4-(tert-butyl)cyclohexanone, its oxime is a valuable compound for studying stereochemical effects and reaction mechanisms. This document details the interpretation of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹³C and ¹H NMR) spectra. The synthesis from the parent ketone is outlined, and characteristic spectral features are explained with reference to structural attributes and established principles. This guide is intended for researchers and scientists in organic synthesis and medicinal chemistry, providing the foundational data necessary for structural confirmation and further developmental research.

Introduction

4-(tert-butyl)cyclohexanone oxime is a derivative of cyclohexanone featuring a bulky tert-butyl group at the C4 position. This substituent effectively locks the cyclohexane ring into a chair conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain. The primary analytical challenge and point of interest in this molecule is the oxime functionality (C=N-OH), which can exist as two geometric isomers (E and Z). Spectroscopic analysis is therefore crucial not only for confirming the molecular structure but also for potentially distinguishing between these isomers.[4] This guide synthesizes data from analogous compounds and spectroscopic principles to provide a detailed characterization.

Synthesis and Sample Preparation

The most direct and common synthesis of 4-(tert-butyl)cyclohexanone oxime is the reaction of 4-(tert-butyl)cyclohexanone with hydroxylamine. This reaction is a classic condensation of a ketone with a hydroxylamine derivative.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-(tert-butyl)cyclohexanone (1.0 eq) in ethanol.

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

-

Workup: Once the reaction is complete, cool the mixture and add water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the purified oxime as a crystalline solid.[5]

The following diagram illustrates the synthetic workflow.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for the title compound, based on analysis of its parent ketone, cyclohexanone oxime, and general principles of spectroscopy.

The structure and numbering scheme used for NMR assignments are shown below.

Mass Spectrometry (MS)

The mass spectrum provides critical information about the molecular weight and fragmentation patterns of a molecule.

-

Molecular Ion (M⁺): With a molecular formula of C₁₀H₁₉NO, the expected molecular weight is 169.27 g/mol .[2][3] The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 169.

-

Key Fragmentations: The fragmentation of oximes can be complex.[6][7][8] For comparison, the parent cyclohexanone oxime (MW 113) shows a molecular ion peak and a significant fragment from the loss of the hydroxyl group (m/z = 96), followed by ring cleavage.[9] A similar fragmentation pathway is anticipated here.

The diagram below outlines a probable fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The conversion of the ketone to the oxime is easily confirmed by the disappearance of the strong C=O stretch and the appearance of O-H and C=N stretches.

| Frequency (cm⁻¹) | Intensity | Assignment | Comments |

| 3400–3100 | Medium, Broad | O–H stretch | Characteristic of the oxime hydroxyl group. Broad due to hydrogen bonding. |

| 2960–2850 | Strong | C–H stretch (sp³) | From the tert-butyl and cyclohexyl groups. |

| 1715 | Absent | C=O stretch | The strong carbonyl peak from the starting ketone should be absent. |

| 1690–1640 | Medium-Weak | C=N stretch | Confirms the presence of the oxime functional group.[10][11][12] |

| 960–930 | Medium | N–O stretch | Another key indicator of the oxime group. |

The most critical diagnostic feature is the replacement of the intense C=O band of 4-(tert-butyl)cyclohexanone (typically around 1720 cm⁻¹) with the C=N and O-H bands of the oxime product.[13]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. The most significant change from the starting ketone is the chemical shift of the C1 carbon.

-

Reference Data (4-(tert-butyl)cyclohexanone): The carbonyl carbon (C=O) appears significantly downfield at δ ≈ 211.6 ppm. The other ring and tert-butyl carbons appear at δ ≈ 46.6, 41.0, 32.2 (quaternary), and 27.4 (methyl) ppm.[14][15]

-

Predicted Data (Oxime): The C=N carbon of an oxime is less deshielded than a carbonyl carbon.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Comments |

| C1 (C=N) | 155–165 | Significantly upfield from the starting ketone's C=O signal (~212 ppm). This is a key confirmation. |

| C2, C6 | 25–35 | Alpha to the C=N group. Their chemical shift will be different from the starting material. |

| C3, C5 | 25–35 | Beta to the C=N group. |

| C4 | 45–50 | Methine carbon attached to the tert-butyl group. |

| C7 (quat.) | ~32 | Quaternary carbon of the tert-butyl group. Largely unaffected by the functional group change. |

| C8, C9, C10 (CH₃) | ~27 | Methyl carbons of the tert-butyl group. Also largely unaffected. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment. The presence of E/Z isomers could result in two sets of signals, particularly for protons near the C=N bond.[4]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Comments |

| N–OH | 8.0–10.0 | Broad Singlet | 1H | Characteristic of the oxime proton; its chemical shift can be concentration and solvent dependent. It is exchangeable with D₂O.[16] |

| CH ₂ (α to C=N) | 2.2–3.0 | Multiplet | 4H | Protons on C2 and C6 are deshielded by the adjacent C=N group. The axial and equatorial protons will have different shifts. |

| CH ₂, CH (ring) | 1.0–2.2 | Multiplet | 5H | Remaining protons on the cyclohexane ring (C3, C4, C5). |

| C(CH ₃)₃ | ~0.9 | Singlet | 9H | A sharp singlet characteristic of the magnetically equivalent protons of the tert-butyl group. |

Integrated Spectral Interpretation

The collective spectroscopic data provides unambiguous confirmation of the structure of 4-(tert-butyl)cyclohexanone oxime.

-

MS confirms the molecular weight of 169.

-

IR confirms the conversion of the ketone (loss of C=O stretch) to the oxime (appearance of O-H and C=N stretches).

-

¹³C NMR shows the dramatic upfield shift of C1 from ~212 ppm (C=O) to the ~160 ppm range (C=N), providing definitive proof of the functional group transformation.

-

¹H NMR shows the appearance of the characteristic broad N-OH proton signal and maintains the signature 9H singlet for the tert-butyl group, confirming the integrity of the carbon skeleton.

Together, these techniques provide a robust and self-validating system for the structural elucidation of 4-(tert-butyl)cyclohexanone oxime, essential for its use in further research and development.

References

-

Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry. Available at: [Link]

-

Selvaraj, S., & Raj, A. (2010). Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. Rasayan Journal of Chemistry. Available at: [Link]

-

Nazarpack-Kandlousy, N., et al. (2001). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. The Journal of Organic Chemistry. Available at: [Link]

-

Scribd. Simplified IR Correlation Chart. Available at: [Link]

-

ResearchGate. Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Available at: [Link]

-

Spin-Spin Coupling. 1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. Available at: [Link]

-

Scribd. Simplified IR Correlation Chart. Available at: [Link]

-

Spin-Spin Coupling. 13C NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. Available at: [Link]

-

NIST. Cyclohexanone, oxime. In NIST Chemistry WebBook. Available at: [Link]

-

Semantic Scholar. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Available at: [Link]

-

NIST. Cyclohexanone, oxime IR Spectrum. In NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

-

SpectraBase. Cyclohexanone oxime - MS (GC) - Spectrum. Available at: [Link]

-

Quora. How to synthesize 4-tert-butylcyclohexanone. Available at: [Link]

-

Guda, A. S., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. Molecules. Available at: [Link]

-

SpectraBase. 4-Tert-butylcyclohexanone - 1H NMR - Chemical Shifts. Available at: [Link]

-

Chemchart. 4-(tert-butyl)cyclohexanone oxime (4701-98-8). Available at: [Link]

-

PubChem. 4-(Tert-butyl)cyclohexanone oxime. In PubChem Compound Database. Available at: [Link]

-

ResearchGate. Exemplary 1H-NMR spectra of oxime ester 2. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of oximes from CNSL. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule. Available at: [Link]

-

University of Colorado Boulder. Simplified Infrared Correlation Chart. Available at: [Link]

-

SpectraBase. (E)-CIS-4-TERT.-BUTYL-CYCLOHEXANONE-OXIME. Available at: [Link]

-

PDB-Dev. 4-tert-Butylcyclohexanone. Available at: [Link]

-

Chegg. Analyze the IR spectrum of 4-tert-butylcyclohexanone. Available at: [Link]

-

NIST. Cyclohexanone, oxime IR Spectrum. In NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 4-(Tert-butyl)cyclohexanone oxime | C10H19NO | CID 223594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. asianpubs.org [asianpubs.org]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solved Analyze the IR spectrum of | Chegg.com [chegg.com]

- 14. C-13 NMR Spectrum [acadiau.ca]

- 15. 4-tert-Butylcyclohexanone(98-53-3) 13C NMR [m.chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Conformational analysis of 4-(tert-butyl)cyclohexanone oxime isomers.

An In-depth Technical Guide to the Conformational Analysis of 4-(tert-butyl)cyclohexanone Oxime Isomers

Authored by: A Senior Application Scientist

Abstract